molecular formula C12H15F3N2O2 B6986233 N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide

N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B6986233
M. Wt: 276.25 g/mol
InChI Key: TZOWTMLCKRJAEH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes an aminoethyl group, a hydroxyl group, and a trifluoromethylphenyl moiety

Properties

IUPAC Name

N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)7-10(18)11(19)17-5-4-16/h1-3,6,10,18H,4-5,7,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOWTMLCKRJAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)NCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl group This can be achieved through the reaction of benzene derivatives with trifluoromethylating agents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process must also adhere to safety and environmental regulations to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like alkyl halides and strong bases are typically employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of trifluoromethylated alkanes.

  • Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the aminoethyl and hydroxyl groups contribute to its reactivity and solubility. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)acetamide: Similar in structure but lacks the trifluoromethyl group.

  • N-(2-Aminoethyl)benzamide: Similar backbone but different substituents.

  • Trifluoromethylphenylalanine: Contains a similar phenyl group but with an amino acid structure.

Uniqueness: N-(2-Aminoethyl)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanamide stands out due to its trifluoromethyl group, which imparts unique chemical properties and enhances its reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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